

# A Comparative Guide to PHGDH Inhibitors: Phgdh-IN-3 vs. NCT-503

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## Compound of Interest

Compound Name: *Phgdh-IN-3*

Cat. No.: *B11927240*

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This guide provides a detailed comparison of two prominent inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), **Phgdh-IN-3** and NCT-503. PHGDH is a critical enzyme in the de novo serine biosynthesis pathway, a metabolic route often upregulated in cancer to support rapid cell proliferation. Both **Phgdh-IN-3** and NCT-503 target this enzyme, making them valuable tools for cancer research and potential therapeutic development. This document summarizes their efficacy based on available experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

## At a Glance: Key Efficacy Parameters

Parameter	Phgdh-IN-3	NCT-503
Target	Phosphoglycerate Dehydrogenase (PHGDH)	Phosphoglycerate Dehydrogenase (PHGDH)
IC50 Value	2.8 $\mu$ M	2.5 $\mu$ M
Mechanism of Action	Not specified	Non-competitive with respect to 3-PG and NAD+
Oral Bioavailability	Yes (82.0% in mice)	Not reported

## In Vitro Efficacy

The in vitro potency of **Phgdh-IN-3** and NCT-503 against the PHGDH enzyme is comparable, with IC50 values in the low micromolar range. NCT-503 has been extensively characterized across a panel of cancer cell lines, demonstrating selective toxicity towards those with high PHGDH expression.

Table 1: In Vitro Efficacy Data

Parameter	Phgdh-IN-3	NCT-503
PHGDH IC50	2.8 $\mu$ M	2.5 $\mu$ M[1]
Cellular EC50	Not explicitly reported in the provided search results.	8–16 $\mu$ M in PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20)[1]
Binding Affinity (Kd)	2.33 $\mu$ M	Not explicitly reported in the provided search results.
Notes	Has sensitivity to cell lines with PHGDH gene amplification or overexpression.	Shows minimal cross-reactivity against a panel of other dehydrogenases and 168 GPCRs.[1]

## In Vivo Efficacy

Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models. **Phgdh-IN-3** has the notable advantage of being orally active.

Table 2: In Vivo Efficacy Data

Parameter	Phgdh-IN-3	NCT-503
Animal Model	Balb/c nude mice with PC9 xenografts	NOD.SCID mice with MDA-MB-468 and MDA-MB-231 orthotopic xenografts
Dosing	12.5, 25, 50 mg/kg, i.p., once daily for 31 days	40 mg/kg, i.p., daily
Observed Effects	Significant delay in tumor growth and reduction in tumor weight at 25 mg/kg.	Reduced growth and weight of PHGDH-dependent MDA-MB-468 xenografts; no effect on PHGDH-independent MDA-MB-231 xenografts. <a href="#">[1]</a>

## Pharmacokinetic Properties

A key differentiator between the two compounds is the available pharmacokinetic data, with **Phgdh-IN-3** showing excellent oral bioavailability.

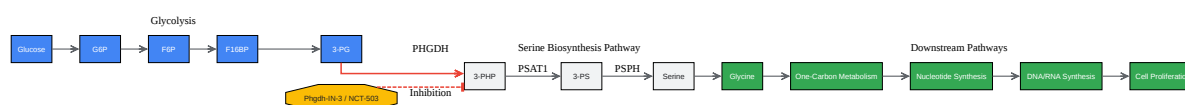
Table 3: Pharmacokinetic Data

Parameter	Phgdh-IN-3 (in ICR mice)	NCT-503 (in mice)
Administration Route	Intravenous (1 mg/kg) and Oral (3 mg/kg)	Intraperitoneal
AUC (h•ng/mL)	38,358 ± 14,768 (i.v.), 94,386 ± 23,416 (p.o.)	14,700 hr•ng/mL
Half-life (T1/2)	4.94 ± 0.38 h (i.v.), 4.74 ± 0.30 h (p.o.)	2.5 h
Cmax (ng/mL)	8842 ± 1755 (p.o.)	~20 µM in plasma
Oral Bioavailability (F%)	82.0%	Not reported

## Signaling Pathways and Experimental Workflows

### PHGDH in the Serine Biosynthesis Pathway

The diagram below illustrates the central role of PHGDH in the de novo serine biosynthesis pathway, which branches off from glycolysis. Inhibition of PHGDH by compounds like **Phgdh-IN-3** and NCT-503 blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby depleting the cell of de novo synthesized serine and its downstream metabolites, which are crucial for nucleotide synthesis and cell proliferation.

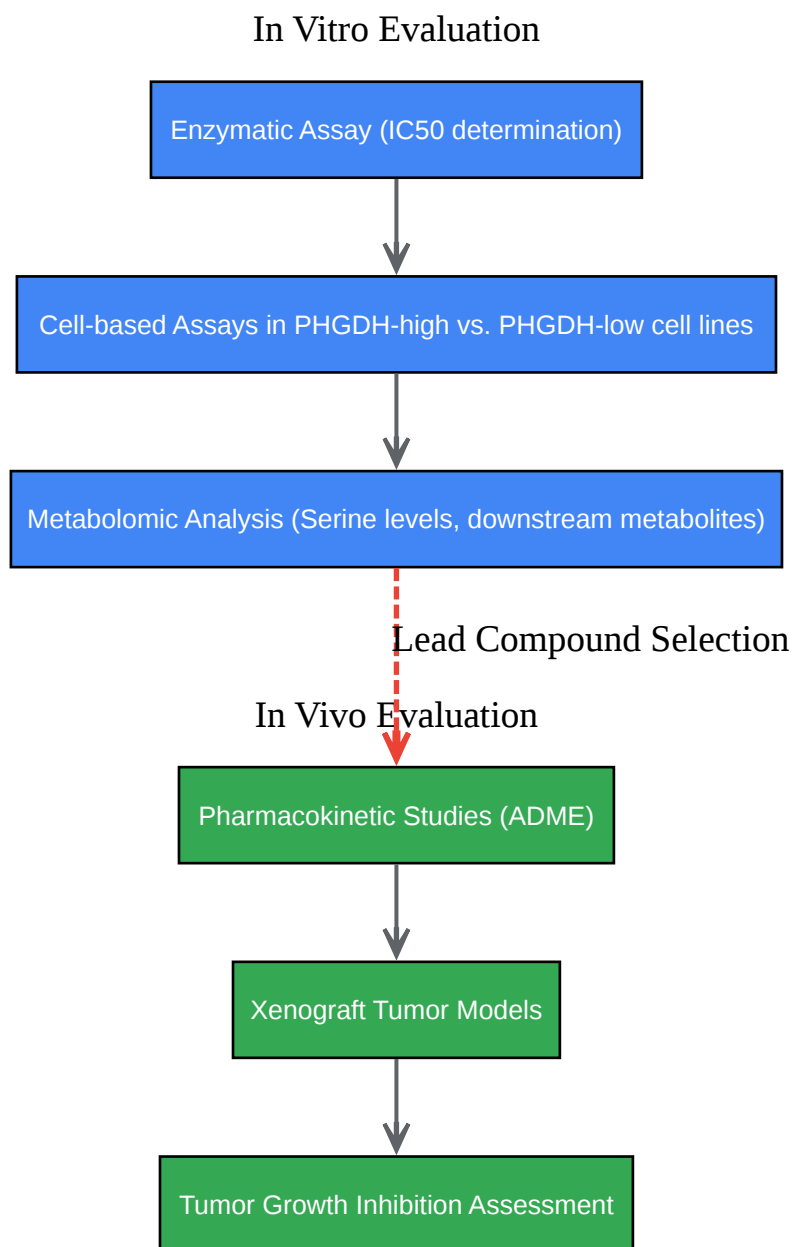


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Caption: The role of PHGDH in the serine biosynthesis pathway and its inhibition.

## General Experimental Workflow for PHGDH Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of PHGDH inhibitors, from initial in vitro screening to in vivo efficacy studies.



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## References

- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
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